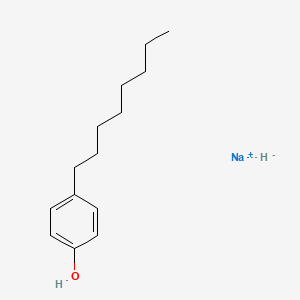

Sodium p-octylphenolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium p-octylphenolate is an organic compound with the molecular formula C14H21NaO. It is the sodium salt of p-octylphenol, where the phenol group is substituted with an octyl chain at the para position. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium p-octylphenolate can be synthesized through the neutralization of p-octylphenol with sodium hydroxide. The reaction typically occurs in an aqueous or aqueous-alkaline solution, where p-octylphenol is dissolved and then reacted with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of p-octylphenol with sodium hydroxide. The process is carried out in reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Micelle Formation: In aqueous and aqueous-alkaline solutions, this compound forms anionic micelles that can absorb other compounds, facilitating surface reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products:

Quinones: Formed from oxidation reactions.

Substituted Phenols: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Sodium p-octylphenolate has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in studies involving micelle formation and its effects on biological molecules.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The primary mechanism of action of sodium p-octylphenolate involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, increasing their solubility and facilitating various chemical reactions on the micellar surface. The phenolate ion can also participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.

Comparison with Similar Compounds

Sodium p-nonylphenolate: Similar structure with a nonyl chain instead of an octyl chain.

Sodium p-dodecylphenolate: Contains a dodecyl chain, offering different surfactant properties.

Uniqueness: Sodium p-octylphenolate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant in various applications. Its ability to form stable micelles and participate in a range of chemical reactions distinguishes it from other phenolate salts .

Biological Activity

Sodium p-octylphenolate, also known as sodium 4-octylphenolate, is a phenolic compound with significant biological activity. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

- Molecular Formula : C₁₄H₂₃NaO

- Molecular Weight : 250.33 g/mol

- CAS Number : 3086101

This compound exhibits biological activity primarily through its interaction with cellular components such as enzymes and proteins. The phenolic structure allows it to participate in redox reactions, influencing various signaling pathways and cellular processes. The compound can act as an enzyme inhibitor, modulating the activity of specific proteins involved in metabolic pathways .

Biological Activities

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against a range of microorganisms, making it a candidate for use as a preservative in cosmetic and pharmaceutical formulations.

- Estrogenic Activity : Research indicates that this compound exhibits estrogenic properties, which can influence hormonal pathways in biological systems. This characteristic is particularly relevant in studies concerning endocrine disruptors .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts where modulation of metabolic pathways is desired. For example, it can inhibit cyclooxygenase (COX) enzymes involved in inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional preservatives.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Study 2: Estrogenic Activity Assessment

In vitro assays were performed to assess the estrogenic activity of this compound using MCF-7 breast cancer cells. The results indicated that the compound activates estrogen receptors, leading to increased cell proliferation.

| Concentration (nM) | Cell Proliferation (%) |

|---|---|

| 0 | 100 |

| 10 | 120 |

| 100 | 150 |

Applications

This compound finds applications across various fields due to its biological properties:

- Cosmetics : Utilized as a preservative due to its antimicrobial properties.

- Pharmaceuticals : Investigated for potential therapeutic uses in anti-inflammatory treatments.

- Research : Used as a tool for studying enzyme interactions and hormonal effects in biological systems.

Properties

CAS No. |

78899-79-3 |

|---|---|

Molecular Formula |

C14H23NaO |

Molecular Weight |

230.32 g/mol |

IUPAC Name |

sodium;hydride;4-octylphenol |

InChI |

InChI=1S/C14H22O.Na.H/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;;/h9-12,15H,2-8H2,1H3;;/q;+1;-1 |

InChI Key |

ZVBIRTCFHMKNEA-UHFFFAOYSA-N |

Canonical SMILES |

[H-].CCCCCCCCC1=CC=C(C=C1)O.[Na+] |

Related CAS |

1806-26-4 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.